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Compound of Interest

Compound Name: N-Methylbenzo[d]oxazol-2-amine

Cat. No.: B034686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and its derivatives represent a versatile class of heterocyclic compounds that

have garnered significant attention in medicinal chemistry due to their broad spectrum of

pharmacological activities.[1][2] These compounds are considered structural isosteres of

naturally occurring nucleic acid bases, allowing them to interact with various biopolymers.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

benzoxazole derivatives in anticancer, antimicrobial, and anti-inflammatory applications,

supported by experimental data and detailed protocols.

Anticancer Activity
Benzoxazole derivatives have demonstrated potent cytotoxic effects against a range of cancer

cell lines. Their mechanism of action often involves the inhibition of key signaling pathways

crucial for cancer cell proliferation, survival, and angiogenesis, such as the Vascular

Endothelial Growth Factor Receptor-2 (VEGFR-2) and Nuclear Factor-kappa B (NF-κB)

pathways.[3][4][5]

Comparative Anticancer Potency of Benzoxazole
Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various

substituted benzoxazole derivatives against different human cancer cell lines.
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Compound
ID

Substituent
(R1)

Substituent
(R2)

Cancer Cell
Line

IC50 (µM) Reference

Series 1

12l 5-CH3

-CO-NH-

N=CH-(3-Cl-

Ph)

HepG2 10.50 [3]

12l 5-CH3

-CO-NH-

N=CH-(3-Cl-

Ph)

MCF-7 15.21 [3]

12d H
-CO-NH-

N=CH-(t-Bu)
HepG2 23.61 [3]

13a H
-CO-NH-NH-

CO-(3-Cl-Ph)
MCF-7 32.47 [3]

Series 2

11b -

Piperidinyl-

ethanone

with p-F-Ph

MCF-7
0.057

(VEGFR-2)
[4]

11b -

Piperidinyl-

ethanone

with p-F-Ph

- 0.181 (c-Met) [4]

5a -

Piperidinyl-

acetamide

with Ph

-
0.145

(VEGFR-2)
[4]

Series 3

10b -

Linked 1,3,4-

oxadiazole

with 3,4,5-

trimethoxy-Ph

A549 0.13 [6]

10b - Linked 1,3,4-

oxadiazole

MCF-7 0.10 [6]
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with 3,4,5-

trimethoxy-Ph

10b -

Linked 1,3,4-

oxadiazole

with 3,4,5-

trimethoxy-Ph

HT-29 0.22 [6]

Series 4

6 -

Benzylidene

hydrazide

with 3,4,5-

trimethoxy-Ph

HCT116 24.5 [7]

4 -

Benzylidene

hydrazide

with 3,4-

dimethoxy-Ph

HCT116 39.9 [7]

26 -

Benzylidene

hydrazide

with 2-

hydroxy-Ph

HCT116 35.6 [7]

Ph: Phenyl, t-Bu: tert-Butyl

Key Structure-Activity Relationships for Anticancer
Activity
The anticancer potency of benzoxazole derivatives is significantly influenced by the nature and

position of substituents on the benzoxazole core and its appended moieties.

Substitution at the 2-position: The introduction of bulky and hydrophobic groups at the 2-

position of the benzoxazole ring is often associated with enhanced anticancer activity. For

instance, linking with other heterocyclic rings like 1,3,4-oxadiazole or incorporating

substituted phenyl groups can lead to potent cytotoxicity.[1][6]
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Substitution at the 5-position: Electron-donating groups, such as a methyl group (CH3), at

the 5-position have been shown to be more effective than electron-withdrawing groups like

chlorine (Cl) in enhancing anticancer activity against certain cell lines.[3]

Side Chain Modifications: The nature of the side chain attached to the benzoxazole nucleus

plays a critical role. For example, in piperidinyl-based derivatives, an ethanone linker with a

p-fluorophenyl group exhibited superior activity compared to acetamide linkers.[4] The

presence of multiple methoxy groups on a terminal phenyl ring is a common feature in potent

anticancer benzoxazoles.[6][7]
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Caption: SAR for Anticancer Benzoxazoles.
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Caption: Inhibition of VEGFR-2 Signaling.

Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their antibacterial and antifungal

properties. The structural modifications on the benzoxazole scaffold allow for the fine-tuning of

their antimicrobial spectrum and potency.

Comparative Antimicrobial Potency of Benzoxazole
Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values in µg/mL and

µM for selected benzoxazole derivatives against various microbial strains.
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Compound
ID

Substituent
Bacterial/Fu
ngal Strain

MIC (µg/mL) MIC (µM) Reference

Series 5

2b

(S)-2-(4-tert-

butylphenoxy

)-3-

(benzoxazol-

5-

yl)propanoic

acid with

hydrophobic

aromatic tie

B. subtilis - 0.098 [8]

2b

(S)-2-(4-tert-

butylphenoxy

)-3-

(benzoxazol-

5-

yl)propanoic

acid with

hydrophobic

aromatic tie

Gram-

negative

bacteria

- 0.78 [8]

Series 6

10

(methoxymet

hyl)benzene

substitution

B. subtilis - 1.14 x 10⁻³ [7]

24
Thiophene

substitution
E. coli - 1.40 x 10⁻³ [7]

13

Electron-

withdrawing

group

P. aeruginosa - 2.57 x 10⁻³ [7]

19

Electron-

withdrawing

group

S. typhi - 2.40 x 10⁻³ [7]
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19

Electron-

withdrawing

group

A. niger - 2.40 x 10⁻³ [7]

1

Unsubstituted

benzylidene

hydrazide

C. albicans - 0.34 x 10⁻³ [7]

Key Structure-Activity Relationships for Antimicrobial
Activity
The antimicrobial efficacy of benzoxazole derivatives is dependent on the physicochemical

properties of the substituents.

Hydrophobicity: Increased hydrophobicity, often achieved through the introduction of

aromatic or bulky alkyl groups, can enhance antibacterial activity.[8]

Electron-withdrawing Groups: The presence of electron-withdrawing groups on the

benzoxazole ring or its substituents can improve activity against both bacteria and fungi.[7]

[9]

Heterocyclic Substitutions: The incorporation of other heterocyclic moieties, such as

thiophene, can confer potent activity against specific bacterial strains like E. coli.[7]
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Caption: SAR for Antimicrobial Benzoxazoles.

Anti-inflammatory Activity
Benzoxazole derivatives have shown promise as anti-inflammatory agents, primarily by

targeting key mediators in the inflammatory cascade, such as myeloid differentiation protein 2

(MD2), a key adaptor protein for Toll-like receptor 4 (TLR4).[10]

Comparative Anti-inflammatory Potency of Benzoxazole
Derivatives
The following table summarizes the in vitro anti-inflammatory activity (IC50 values in µM) of a

series of benzoxazolone derivatives targeting IL-6 production.

Compound ID Substituent
IC50 (µM) for IL-6
Inhibition

Reference

3g - 5.09 ± 0.88 [10]

3d - 5.43 ± 0.51 [10]

3c - 10.14 ± 0.08 [10]
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Key Structure-Activity Relationships for Anti-
inflammatory Activity
The anti-inflammatory activity of benzoxazole derivatives is influenced by their ability to interact

with specific biological targets.

Competitive Binding: Active compounds have been shown to competitively inhibit the binding

of probes to proteins like MD2, suggesting a direct interaction with the target.[10]

Substituent Effects: The specific substitution pattern on the benzoxazolone ring is critical for

potent anti-inflammatory activity, though detailed SAR for this specific series is still under

investigation.
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Caption: Inhibition of MD2-mediated Inflammation.

Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to determine the cytotoxic effect of benzoxazole derivatives on cancer cell

lines by measuring cell viability.[11][12][13]
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Materials:

Cancer cell lines (e.g., MCF-7, HepG2, A549)

Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS)

Benzoxazole derivatives dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO) or isopropanol

96-well plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in

100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to

allow for cell attachment.[11]

Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the

complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid

solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted

compounds to the respective wells. Include a vehicle control (medium with the same

concentration of DMSO) and an untreated control.

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and

incubate for an additional 3-4 hours at 37°C.[11]

Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL

of DMSO or isopropanol to each well to dissolve the purple formazan crystals.[11][14] Gently
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shake the plates for about 30 minutes to ensure complete dissolution.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be

determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the benzoxazole

derivatives against various microbial strains.[15]

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Benzoxazole derivatives dissolved in DMSO

96-well microtiter plates

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland

standard)

Incubator

Procedure:

Compound Dilution: Prepare serial two-fold dilutions of the benzoxazole derivatives in the

appropriate broth medium in the wells of a 96-well plate.

Inoculation: Add a standardized inoculum of the test microorganism to each well containing

the diluted compound. The final concentration of the inoculum should be approximately 5 x

10^5 CFU/mL for bacteria.
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Controls: Include a positive control (microorganism in broth without any compound) and a

negative control (broth only).

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-

24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which there is no visible growth of the microorganism. This can be assessed visually or by

measuring the optical density at 600 nm.

Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of benzoxazole

derivatives.[16][17][18]

Materials:

Wistar or Sprague-Dawley rats

Carrageenan solution (1% w/v in sterile saline)

Benzoxazole derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl

cellulose)

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

Pletysmometer or digital calipers

Procedure:

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one

week before the experiment.

Compound Administration: Administer the benzoxazole derivatives or the standard drug

orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

Induction of Inflammation: One hour after the compound administration, inject 0.1 mL of 1%

carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of
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each rat.[17]

Paw Volume Measurement: Measure the paw volume or thickness of the carrageenan-

injected paw immediately before the carrageenan injection (0 hours) and at regular intervals

thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[16]

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared

to the control group at each time point. A significant reduction in paw volume in the treated

groups indicates anti-inflammatory activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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